molecular formula C38H68N10O11 B12604950 H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH CAS No. 646061-84-9

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH

Cat. No.: B12604950
CAS No.: 646061-84-9
M. Wt: 841.0 g/mol
InChI Key: DXNORWCYROVOGM-VSSMIABMSA-N
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Description

The compound H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH is a peptide consisting of the amino acids leucine, valine, glycine, proline, lysine, alanine, and threonine. Peptides like this one are essential in various biological processes and have significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups .

Mechanism of Action

The mechanism of action of H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, including signal transduction and metabolic processes. The exact pathways and targets depend on the peptide’s sequence and structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Leu-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-OH: is unique due to its specific sequence, which imparts distinct biological and chemical properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in various applications .

Properties

CAS No.

646061-84-9

Molecular Formula

C38H68N10O11

Molecular Weight

841.0 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C38H68N10O11/c1-19(2)16-24(40)33(53)45-30(21(5)6)37(57)46-29(20(3)4)36(56)42-18-28(51)48-15-11-13-26(48)35(55)44-25(12-9-10-14-39)34(54)41-17-27(50)43-22(7)32(52)47-31(23(8)49)38(58)59/h19-26,29-31,49H,9-18,39-40H2,1-8H3,(H,41,54)(H,42,56)(H,43,50)(H,44,55)(H,45,53)(H,46,57)(H,47,52)(H,58,59)/t22-,23+,24-,25-,26-,29-,30-,31-/m0/s1

InChI Key

DXNORWCYROVOGM-VSSMIABMSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)N

Origin of Product

United States

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